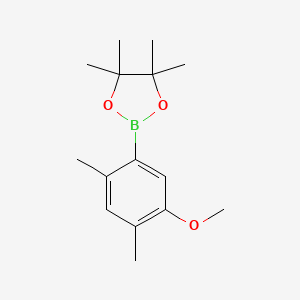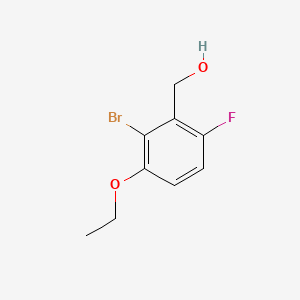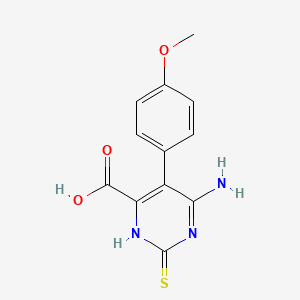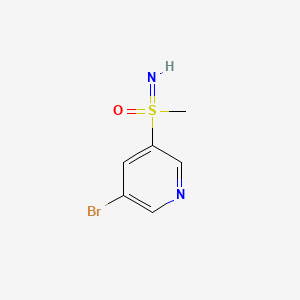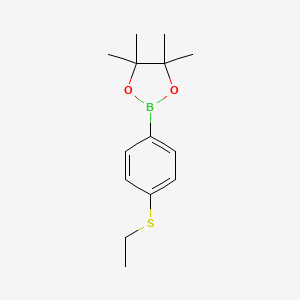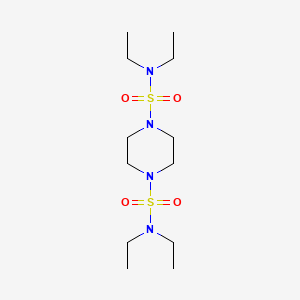
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is a chemical compound with the molecular formula C12H28N2O4S2 It is known for its unique structure, which includes a piperazine ring substituted with four ethyl groups and two sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide typically involves the reaction of piperazine with ethylating agents and sulfonamide derivatives. One common method includes the following steps:
Ethylation of Piperazine: Piperazine is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N,N,N,N-tetraethylpiperazine.
Sulfonation: The tetraethylpiperazine is then reacted with chlorosulfonic acid to introduce the sulfonamide groups, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The ethyl groups and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: A wide range of substituted piperazine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and oxidative stress-related conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and leading to inhibition of enzymatic reactions. This mechanism is particularly relevant in its antimicrobial activity, where it can inhibit bacterial enzymes essential for survival.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N,N-Tetramethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylpiperazine-1-sulfonamide: Contains only one sulfonamide group.
N,N-Dimethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four ethyl groups and two sulfonamide groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in research and industry.
Propiedades
Número CAS |
5433-30-7 |
|---|---|
Fórmula molecular |
C12H28N4O4S2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1-N,1-N,4-N,4-N-tetraethylpiperazine-1,4-disulfonamide |
InChI |
InChI=1S/C12H28N4O4S2/c1-5-13(6-2)21(17,18)15-9-11-16(12-10-15)22(19,20)14(7-3)8-4/h5-12H2,1-4H3 |
Clave InChI |
ZQSSDHYYVXUYHN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



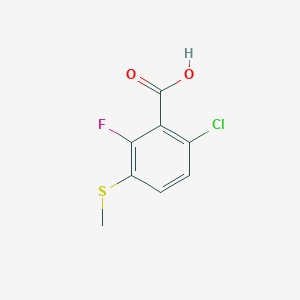



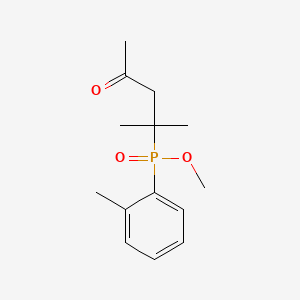
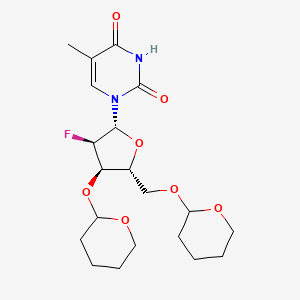
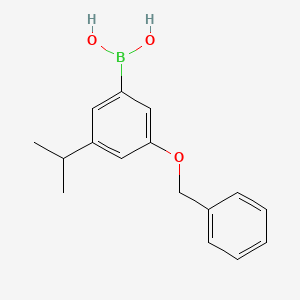
![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
